1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine
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Overview
Description
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 4-chloro-3-nitrophenylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups on the aromatic ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine can be synthesized through a multi-step process involving the following key steps:
Nitration of 4-chlorotoluene: The starting material, 4-chlorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrotoluene.
Bromination: The 4-chloro-3-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-4-chloro-3-nitrotoluene.
Nucleophilic Substitution: The brominated compound undergoes nucleophilic substitution with pyrrolidine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-[(4-Amino-3-chlorophenyl)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[(4-Chloro-3-nitrophenyl)methyl]morpholine: Contains a morpholine ring, offering different chemical properties.
1-[(4-Chloro-3-nitrophenyl)methyl]azetidine: Features an azetidine ring, providing unique reactivity.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine is unique due to the combination of its pyrrolidine ring and the 4-chloro-3-nitrophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-4-3-9(7-11(10)14(15)16)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLGGYHWKOGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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